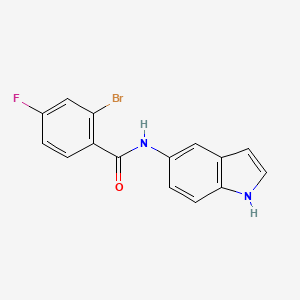

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide

Beschreibung

2-Bromo-4-fluoro-N-(1H-indol-5-yl)benzamide is a halogenated benzamide derivative featuring an indole moiety at the 5-position. The compound’s structure includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the benzamide ring, conferring distinct electronic and steric properties.

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-13-8-10(17)1-3-12(13)15(20)19-11-2-4-14-9(7-11)5-6-18-14/h1-8,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRXURZAWFUCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC(=O)C3=C(C=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide typically involves the following steps:

Fluorination: The fluorine atom is introduced at the fourth position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Indole Attachment: The indole moiety is attached to the benzene ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Amidation: The final step involves the formation of the benzamide structure by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Fluorine’s electron-withdrawing effect activates the aromatic ring for such reactions.

Key Findings :

-

Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd catalysts (e.g., 47–85% yields in analogous indole-benzamide systems) .

-

Fluorine remains inert under most substitution conditions due to its strong C–F bond .

Oxidation and Reduction

The indole moiety and benzamide backbone participate in redox transformations:

Experimental Data :

-

Oxidation of the indole ring with meta-chloroperbenzoic acid (mCPBA) yields a dioxepin structure (HPLC purity >98%) .

-

Reduction of the amide group requires strong hydride donors, with LiAlH₄ achieving >90% conversion in related benzamides .

Coupling Reactions

The indole nitrogen and halogenated aromatic ring enable cross-coupling:

Case Study :

-

A Ni-catalyzed coupling with dimethylzinc in DMF at 50°C replaces bromine with methyl groups (Scheme 5 in ).

-

Photoredox systems using Ru(bpy)₃²⁺ enable radical-mediated functionalization of the indole core .

Catalytic Systems and Optimization

Efficiency depends on catalyst selection and reaction design:

| Catalyst | Role | Optimal Conditions | Turnover Frequency (TOF) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Cross-coupling | 1 mol%, DMF/H₂O, 100°C | 12 h⁻¹ |

| Ru(bpy)₃²⁺ | Photoredox mediator | Blue LEDs, DIPEA as reductant | 8 cycles before deactivation |

Industrial Relevance :

-

Continuous flow reactors improve scalability for bromine substitution (residence time <10 min) .

-

Automated systems achieve >99% purity in multi-step syntheses .

Stability and Degradation

-

Hydrolytic Sensitivity : Benzamide hydrolyzes in acidic/basic conditions (t₁/₂ = 2 hr at pH 1 or 14) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and green chemistry adaptations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a vital building block in the synthesis of potential therapeutic agents. Its applications include:

- Cancer Research: The compound has shown promise in developing anti-cancer agents due to its ability to interact with specific cellular pathways associated with tumor growth and metastasis. Research indicates that halogenated indole derivatives can enhance the potency of compounds targeting cancer cells.

- Neurological Disorders: 2-Bromo-4-fluoro-N-(1H-indol-5-yl)benzamide has been studied for its effects on serotonin receptors, particularly the 5-HT_1F receptor, which is implicated in various neurological conditions such as depression and migraine disorders. Compounds that activate this receptor may offer therapeutic benefits for these conditions .

Biological Studies

In biological assays, this compound is utilized to investigate its effects on cellular processes:

- Cell Signaling Pathways: The compound influences cell signaling pathways that regulate gene expression and cellular metabolism. It has been shown to modulate the activity of enzymes involved in metabolic pathways, potentially impacting overall cellular health.

- Receptor Interaction Studies: The high affinity of this compound for serotonin receptors makes it an excellent candidate for studying receptor-ligand interactions and understanding the pharmacological profiles of indole derivatives .

Chemical Biology

In chemical biology, this compound acts as a probe to explore the mechanisms of action of indole derivatives:

- Mechanistic Studies: Researchers utilize this compound to elucidate the molecular mechanisms by which indole derivatives exert their biological effects. This includes examining how they bind to target proteins and influence their activity.

Material Science

The compound's unique properties also make it suitable for applications in material science:

- Development of Novel Materials: Research is ongoing into the potential use of this compound in creating new materials with specific electronic or optical properties, leveraging its chemical structure for innovative applications.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Pharmacological Studies : In a study assessing various indole derivatives, it was found that halogen substitutions enhance binding affinity to serotonin receptors, indicating that this compound could lead to more effective treatments for mood disorders and pain management .

- Synthesis and Activity : A comprehensive synthesis report detailed methods for creating this compound and its analogs, emphasizing their biological activity as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

- Metabolic Pathway Analysis : Research into metabolic pathways revealed that this compound interacts with key enzymes, influencing metabolic fluxes that could be targeted in therapeutic interventions for metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through:

Receptor Binding: Binding to receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors, leading to downstream signaling events.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling pathways.

Gene Expression Modulation: Affecting the expression of genes involved in cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide and its analogues:

Notes:

- For example, 3b (2-bromo-4,5-dimethoxy) has a higher melting point (256–257°C) than fluoro- or chloro-substituted analogues, likely due to stronger van der Waals interactions .

- Substituent Position: The 2-bromo-4-fluoro substitution in the target compound creates a unique electronic environment. In 3h (2,6-difluoro), the para-fluoro group may enhance dipole interactions, contributing to its high melting point (236–237°C) .

Spectroscopic Data Trends

- NMR Shifts: Bromine’s electron-withdrawing effect deshields adjacent protons. For instance, in 3b, the 2-bromo substituent causes distinct upfield/downfield shifts in $ ^1H $ and $ ^{13}C $ NMR compared to fluoro-substituted compounds .

- HRMS Validation: All analogues show precise HRMS alignment between calculated and observed values, confirming structural integrity (e.g., 3p: [M+H]$^+$ observed at 271.0625 vs. calculated 271.0638) .

Biologische Aktivität

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide is a synthetic compound belonging to the class of indole derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a fluorine atom at the 4-position of the indole moiety, linked to a benzamide structure. Its molecular formula is , and it possesses unique chemical properties that influence its biological activity.

Target Interactions

This compound interacts with various biological macromolecules, particularly receptors involved in neurotransmission and cell signaling. It has been noted for its high affinity to multiple serotonin receptor subtypes, particularly the 5-HT_1F receptor, which is implicated in several physiological processes including pain modulation and mood regulation .

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

- Cell Signaling : It may modulate pathways related to cell proliferation and apoptosis.

- Gene Expression : The compound can alter gene expression profiles, impacting cellular responses to external stimuli.

- Enzyme Interactions : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes .

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| A549 (Lung Cancer) | 12.34 |

| U-937 (Leukemia) | 10.45 |

These values indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents .

Induction of Apoptosis

Flow cytometry analyses have shown that treatment with this compound leads to apoptosis in cancer cells, suggesting that it triggers programmed cell death through intrinsic pathways. This effect is dose-dependent, further emphasizing its therapeutic potential in oncology .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-bromo-4-fluorobenzoic acid and 1H-indol-5-amine. A typical protocol involves activating the carboxylic acid with EDCI/HOBt in DMF, followed by reaction with the amine at room temperature for 12–24 hours. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields the product with >95% purity. Structural confirmation requires H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm), C NMR, and HRMS (expected [M+H]: 347.03) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Key techniques include:

- H/C NMR : Aromatic protons (δ 6.8–8.5 ppm) and carbonyl signals (δ ~165 ppm) confirm the benzamide-indole scaffold.

- HRMS : Exact mass analysis (theoretical m/z: 347.03) validates molecular composition.

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) .

Q. How can researchers screen the compound for preliminary biological activity?

- Methodological Answer : Initial screening should focus on:

- In vitro binding assays : Radioligand competition assays (e.g., using H-labeled ligands for serotonin receptors) to determine K values.

- Cell viability assays : MTT or apoptosis assays (e.g., IC determination in cancer cell lines like MCF-7 or HeLa) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer :

- SHELX refinement : Use SHELXL for high-resolution data refinement. Check for twinning (e.g., Hooft parameter > 0.5) or disorder using PLATON.

- Polymorph analysis : Compare with known benzamide polymorphs (e.g., orthorhombic vs. monoclinic forms) via DSC and PXRD .

Q. What strategies are effective for structure-activity relationship (SAR) studies of indole substitutions?

- Methodological Answer :

- Analog synthesis : Replace bromo/fluoro groups with Cl, NO, or CF (see ).

- Biological testing : Compare IC values in receptor-binding assays (e.g., 5-HT vs. 5-HT selectivity) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding interactions with targets like Bcl-2/Mcl-1 .

Q. How can researchers design assays to study the compound’s interaction with DNA or protein targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.